Methyl 2-(2-(trifluoromethyl)phenyl)acetate

Lipophilicity Medicinal Chemistry ADME

Methyl 2-(2-(trifluoromethyl)phenyl)acetate (CAS 181039-97-4) is a fluorinated phenylacetate ester with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol. The compound features a trifluoromethyl (–CF₃) group at the ortho-position of the phenyl ring and a methyl ester functional group, yielding a computed XLogP3-AA value of 2.6.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
CAS No. 181039-97-4
Cat. No. B1602959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-(trifluoromethyl)phenyl)acetate
CAS181039-97-4
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=CC=C1C(F)(F)F
InChIInChI=1S/C10H9F3O2/c1-15-9(14)6-7-4-2-3-5-8(7)10(11,12)13/h2-5H,6H2,1H3
InChIKeyYWVRILIISWHRDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-(trifluoromethyl)phenyl)acetate (CAS 181039-97-4) – A Fluorinated Phenylacetate Ester Building Block for Chemical Synthesis


Methyl 2-(2-(trifluoromethyl)phenyl)acetate (CAS 181039-97-4) is a fluorinated phenylacetate ester with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol [1]. The compound features a trifluoromethyl (–CF₃) group at the ortho-position of the phenyl ring and a methyl ester functional group, yielding a computed XLogP3-AA value of 2.6 [1]. It is primarily utilized as a synthetic building block or intermediate in the construction of more complex organic molecules, with its fluorinated moiety conferring distinct physicochemical properties relevant to medicinal chemistry and agrochemical development.

Why Generic Phenylacetate Substitution Fails: Ortho-Trifluoromethyl Positioning in Methyl 2-(2-(trifluoromethyl)phenyl)acetate


While phenylacetate esters represent a broad and well-explored chemical class, simple substitution with a non-fluorinated or differently substituted analog is not chemically equivalent to Methyl 2-(2-(trifluoromethyl)phenyl)acetate. The ortho-positioned trifluoromethyl group is a strong electron-withdrawing substituent that substantially alters the electron density of the aromatic ring and influences both the reactivity and the steric environment of the adjacent acetate side chain. This electronic perturbation directly affects the compound's behavior in subsequent synthetic transformations, such as nucleophilic substitutions, cross-coupling reactions, or enzymatic hydrolyses, and is not replicated by para-substituted isomers or non-fluorinated phenylacetates. Consequently, direct replacement with a structurally similar but electronically distinct analog can lead to divergent reaction kinetics, product profiles, or biological activity of downstream intermediates, underscoring the need for specific procurement of this ortho-CF₃ variant.

Quantitative Differentiation of Methyl 2-(2-(trifluoromethyl)phenyl)acetate Against Closest Analogs


Lipophilicity Benchmarking: Ortho-CF₃ vs. Non-Fluorinated Phenylacetate Ester

The presence of the ortho-trifluoromethyl group markedly increases the lipophilicity of Methyl 2-(2-(trifluoromethyl)phenyl)acetate relative to its non-fluorinated parent compound, Methyl phenylacetate. This is reflected in the computed XLogP3-AA value of 2.6 [1], compared to the significantly lower XLogP3-AA value of 1.9 for Methyl phenylacetate (CID 7550) [2]. This difference of +0.7 log units indicates a substantially greater preference for partitioning into organic phases, which is a critical parameter for membrane permeability and bioavailability in drug discovery contexts.

Lipophilicity Medicinal Chemistry ADME

Regioisomeric Reactivity Divergence: Ortho- vs. Para-Trifluoromethyl Substitution

The position of the trifluoromethyl group on the phenyl ring is not merely a structural nuance; it critically governs the reactivity of the ester moiety. Studies on isotopic acyl exchange and aminolysis of substituted phenyl acetates demonstrate that ortho-substituted esters react more rapidly than their para-substituted isomers [1]. This enhanced reactivity is attributed to a unique combination of steric and electronic effects, including potential hydrogen-bonding interactions and altered electrophilicity of the carbonyl carbon, which are absent in the para isomer.

Reaction Kinetics Regiochemistry Synthetic Efficiency

Patent-Documented Utility as an Intermediate in Bioactive Amide Synthesis

Methyl 2-(2-(trifluoromethyl)phenyl)acetate is not merely a theoretical building block; it is a documented synthetic intermediate in patent literature for the construction of therapeutically relevant amides. Specifically, US Patent US9034855B2 describes methods for synthesizing substituted phenylacetate and phenylpropane amides, where the ortho-trifluoromethylphenyl moiety is a key structural feature [1]. This establishes a direct, albeit non-quantitative, link between the target compound and a specific class of patented bioactive molecules, providing procurement justification for researchers working in those chemical spaces.

Pharmaceutical Intermediate Patent Evidence Structure-Activity Relationship

Computed Physicochemical Properties Provide a Definitive Baseline for Procurement

Before any synthetic application, a defined set of physicochemical properties is essential for procurement, inventory, and quality control. Methyl 2-(2-(trifluoromethyl)phenyl)acetate is well-characterized, with computed values for key properties such as density (1.241 g/cm³), boiling point (209.4°C at 760 mmHg), and flash point (59.5°C) [1]. These values provide a concrete and verifiable baseline that can be used to confirm compound identity and purity upon receipt, a practical consideration that differentiates it from poorly characterized or less-documented analogs.

Physicochemical Properties Quality Control Specifications

Best-Fit Research & Industrial Applications for Methyl 2-(2-(trifluoromethyl)phenyl)acetate (CAS 181039-97-4)


Medicinal Chemistry: Synthesis of Fluorinated Lead Compounds with Enhanced Lipophilicity

Given its computed XLogP3-AA value of 2.6, which is +0.7 units higher than non-fluorinated methyl phenylacetate [1], Methyl 2-(2-(trifluoromethyl)phenyl)acetate is a strategically sound building block for medicinal chemistry programs aiming to improve the lipophilicity and, consequently, the potential membrane permeability of novel drug candidates.

Synthetic Methodology Development: Probing Ortho-Substituent Effects in Acyl Transfer Reactions

The documented class-level divergence in reactivity between ortho- and para-substituted phenyl acetates in acyl exchange and aminolysis [1] makes this compound a valuable substrate for mechanistic studies. It can serve as a model system for investigating steric and electronic effects on ester reactivity, informing the development of new catalytic methods or optimizing conditions for challenging transformations.

Pharmaceutical R&D: Synthesis of Advanced Intermediates for Patented Amide Therapeutics

As indicated by its role in the synthesis of substituted phenylacetate and phenylpropane amides claimed in US9034855B2 [1], this compound is a relevant intermediate for laboratories engaged in the development of novel amide-based pharmaceuticals. Its procurement directly supports synthetic efforts aimed at generating and exploring this specific, patent-relevant chemical space.

Technical Documentation Hub

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